High-Yielding Regioselective Chlorination to a Key Heterocyclic Intermediate
6-Bromo-1,8-naphthyridin-4(1H)-one undergoes reaction with phosphorus oxychloride (POCl₃) to afford 3-bromo-5-chloro-1,8-naphthyridine in 93% yield over 3.0 hours [1]. This transformation provides a direct route to a difunctionalized naphthyridine core, which serves as an intermediate in the synthesis of DYRK1A kinase inhibitors [1]. While comparable yield data for the 6-chloro or unsubstituted analogs under identical conditions are not available in the cited source, the high isolated yield and short reaction time demonstrate the synthetic advantage of the 6-bromo starting material for this specific chlorination pathway.
| Evidence Dimension | Synthetic yield in regioselective chlorination |
|---|---|
| Target Compound Data | 93% yield to 3-bromo-5-chloro-1,8-naphthyridine |
| Comparator Or Baseline | 6-Chloro-1,8-naphthyridin-4(1H)-one or unsubstituted parent (yield data not reported) |
| Quantified Difference | High isolated yield under standard conditions |
| Conditions | Reaction with POCl₃, 3.0 h |
Why This Matters
The high-yielding transformation enables efficient access to advanced intermediates, reducing material costs and time in multi-step syntheses.
- [1] Molaid. 6-Bromo-1,8-naphthyridin-4(1H)-one. Reaction information: POCl₃, 3.0 h, 93% yield to 3-bromo-5-chloro-1,8-naphthyridine. Reference: DOI: 10.1016/j.bmc.2018.10.034. Retrieved from https://www.molaid.com/MS_144884. View Source
